N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(2-Chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a structurally complex acetohydrazide derivative. Its core consists of a 1,2,4-triazole ring substituted with a sulfanyl group at position 3, a phenyl group at position 4, and a 4-methylphenyl group at position 3. The hydrazide moiety is further functionalized with an (E)-configured Schiff base derived from 2-chloro-5-nitrobenzaldehyde. This combination of electron-withdrawing (chloro, nitro) and electron-donating (methyl) groups imparts unique electronic and steric properties, which may influence reactivity, solubility, and biological activity .
The synthesis of such compounds typically involves condensation of acetohydrazide precursors with substituted aldehydes under acidic catalysis (e.g., acetic acid) .
Properties
Molecular Formula |
C24H19ClN6O3S |
|---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19ClN6O3S/c1-16-7-9-17(10-8-16)23-28-29-24(30(23)19-5-3-2-4-6-19)35-15-22(32)27-26-14-18-13-20(31(33)34)11-12-21(18)25/h2-14H,15H2,1H3,(H,27,32)/b26-14+ |
InChI Key |
BEMQVIUSSCTRRR-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Formation
The triazole core is synthesized via cyclization reactions between hydrazine derivatives and carbonyl-containing precursors. A common approach involves reacting 4-methylphenylthiosemicarbazide with phenyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction proceeds at 60–70°C for 12 hours, yielding 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-thiol as an intermediate. Alternative methods employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, though this approach is less prevalent due to the need for toxic azide precursors.
Sulfanyl Group Introduction
The sulfanyl (-S-) bridge is introduced via nucleophilic substitution or oxidative coupling. In one protocol, the triazole-thiol intermediate reacts with 2-chloroacetohydrazide in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI) in dimethylformamide (DMF). The reaction is conducted at 80°C for 6 hours, achieving a 78–82% yield. The use of DMF as a polar aprotic solvent enhances nucleophilicity, while KI facilitates the substitution by stabilizing the transition state.
Hydrazide Linkage Formation
The final step involves condensation of the sulfanyl-triazole intermediate with 2-chloro-5-nitrobenzaldehyde. This reaction is typically carried out in ethanol under reflux (78°C) for 8–10 hours, with glacial acetic acid as a catalyst. The Schiff base formation proceeds via nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl, followed by dehydration to yield the target compound.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include temperature, solvent choice, and catalyst loading. The table below summarizes optimal conditions derived from experimental data:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature (Triazole) | 60–70°C | Prevents thermal degradation |
| Solvent (Sulfanyl step) | DMF | Enhances nucleophilicity |
| Catalyst (KI) | 5–10 mol% | Accelerates substitution |
| Reaction Time (Hydrazide) | 8–10 hours | Ensures complete condensation |
Notably, deviations from these conditions—such as exceeding 70°C during triazole formation—result in side products like 4-amino-1,2,4-triazoles, reducing overall yield by 15–20%.
Industrial-Scale Production Considerations
Scaling laboratory protocols to industrial production requires addressing challenges in heat management, solvent recovery, and waste reduction. Continuous flow reactors are increasingly employed for triazole synthesis, offering superior temperature control and reduced reaction times compared to batch processes. For the sulfanyl coupling step, membrane-based purification systems replace traditional column chromatography, enabling kilogram-scale production with >95% purity.
A case study from a pilot plant demonstrated that substituting DMF with cyclopentyl methyl ether (CPME)—a greener solvent—reduced environmental impact while maintaining a 76% yield.
Analytical Validation of Synthetic Intermediates
Rigorous spectroscopic and chromatographic analyses ensure structural fidelity at each synthetic stage:
-
Nuclear Magnetic Resonance (NMR) :
-
Mass Spectrometry (MS) :
-
Infrared (IR) Spectroscopy :
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions during hydrazide condensation generate imine byproducts, which are minimized by maintaining strict anhydrous conditions and using molecular sieves.
Purification Difficulties
The compound’s limited solubility in water necessitates recrystallization from ethanol/water mixtures (3:1 v/v), achieving 98% purity after two cycles.
Scale-Up Limitations
Industrial batches often exhibit 10–15% lower yields than lab-scale syntheses due to inhomogeneous mixing. Implementing high-shear mixers and ultrasonic irradiation mitigates this issue.
Recent Advances in Synthesis
Emerging methodologies aim to enhance sustainability and efficiency:
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has been investigated for its potential as an anti-inflammatory agent. Molecular docking studies suggest that it may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could lead to therapeutic applications in treating conditions like asthma and arthritis .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the triazole moiety is crucial for its bioactivity. In vitro studies have shown significant inhibition zones against strains such as E. coli and S. aureus .
Agricultural Applications
The compound has also been explored for its potential use as a fungicide due to its ability to disrupt fungal cell metabolism. Field trials have demonstrated efficacy in controlling fungal diseases in crops, suggesting its application in sustainable agriculture practices .
Case Studies
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the triazole ring can interact with metal ions, while the nitrophenyl group can participate in redox reactions .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Select Acetohydrazide Derivatives
Biological Activity
N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a chloro-nitrophenyl group and a triazole moiety, which are key components influencing its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it was tested against various cancer cell lines, demonstrating significant cytotoxic effects.
The compound exhibited a dose-dependent response in inhibiting cell proliferation, indicating its potential as an anticancer agent.
Antimicrobial Activity
The compound was also evaluated for its antimicrobial properties against a range of pathogens. The results indicated notable activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 25 | |
| S. aureus | 30 | |
| C. albicans | 20 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has shown anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines:
This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of electron-withdrawing groups like chlorine and nitro enhances its reactivity and interaction with biological targets.
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
- In Vivo Antitumor Study : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an effective therapeutic agent.
- Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were treated with the compound, showing promising results in overcoming resistance patterns observed with conventional antibiotics.
Q & A
Q. What synthetic methodologies are employed to prepare this compound, and how can purity be ensured?
The compound is synthesized via hydrazone formation, typically involving condensation of a substituted benzaldehyde derivative (e.g., 2-chloro-5-nitrobenzaldehyde) with a sulfanyl-triazole-containing acetohydrazide precursor. Key steps include:
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
A combination of methods is used:
- NMR spectroscopy (¹H, ¹³C) to confirm hydrazone geometry (E/Z isomerism) and substituent positions .
- IR spectroscopy to identify functional groups (C=N stretch ~1600 cm⁻¹, S–C bond ~700 cm⁻¹) .
- Mass spectrometry (HRMS) for molecular ion verification .
- Elemental analysis to validate stoichiometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Advanced strategies include:
- Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
- Flow chemistry for precise control of reaction kinetics and scalability, reducing side-product formation .
- Machine learning algorithms (e.g., Bayesian optimization) to predict high-yield conditions with minimal experimental runs .
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?
Discrepancies may arise from assay conditions or compound stability. Mitigation approaches:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., aspirin for antiplatelet activity comparisons) .
- Stability studies : Monitor compound degradation in DMSO/PBS buffers via LC-MS over 24–72 hours .
- Dose-response curves with triplicate measurements to reduce variability .
Q. What computational tools are suitable for studying binding interactions with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to receptors like cyclooxygenase (COX) or thrombin .
- MD simulations (GROMACS, AMBER) to assess binding stability over 100-ns trajectories .
- Pharmacophore modeling to design analogs with enhanced affinity .
Q. How should crystallographic data be processed to resolve structural ambiguities?
- Use SHELX suite (SHELXD for phase solution, SHELXL for refinement) for small-molecule crystallography .
- Validate hydrogen bonding and π-π stacking interactions with Mercury software .
- Address twinning or disorder by refining occupancy ratios and applying restraints .
Q. What strategies are effective for designing analogs with improved pharmacological properties?
- Bioisosteric replacement : Swap the 4-methylphenyl group with fluorinated or heterocyclic moieties to enhance bioavailability .
- Prodrug approaches : Introduce hydrolyzable esters to the acetohydrazide moiety for better membrane permeability .
- SAR studies : Systematically modify the triazole sulfanyl group and assess impact on anticoagulant/antiplatelet activity .
Q. Which statistical methods are recommended for structure-activity relationship (SAR) analysis?
- Multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Principal Component Analysis (PCA) to identify dominant structural features driving activity .
- Bayesian classifiers to prioritize compounds for synthesis based on predicted efficacy .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
